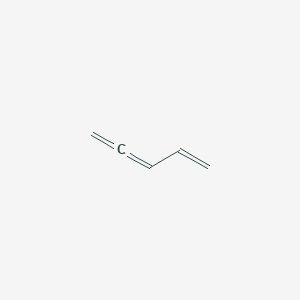

1,2,4-Pentatriene

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h3,5H,1-2H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQBQSISCLVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10563-01-6 | |

| Record name | 1,2,4-Pentatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Pentatriene: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,2,4-pentatriene, also known as vinylallene. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental context.

Molecular Structure and Physical Properties

This compound (C5H6) is an unsaturated hydrocarbon featuring both a vinyl group and an allene moiety.[1][2][3][4] Its unique structure, a conjugated system of double bonds, leads to interesting chemical reactivity and spectroscopic characteristics. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H6 | [1][2][3] |

| Molecular Weight | 66.10 g/mol | [1][2] |

| CAS Number | 10563-01-6 | [1][3] |

| IUPAC Name | penta-1,2,4-triene | [4] |

| Synonyms | Vinylallene, CH2=C=CHCH=CH2 | [4] |

| SMILES | C=CC=C=C | [4] |

| Dipole Moment (μ) | 2.40 ± 0.02 D | [5] |

| Ionization Energy | 8.88 ± 0.02 eV | NIST WebBook |

Molecular Geometry

| Parameter | Value (Computed) |

| C1=C2 Bond Length | 1.309 Å |

| C2=C3 Bond Length | 1.287 Å |

| C3-C4 Bond Length | 1.432 Å |

| C4=C5 Bond Length | 1.338 Å |

| C-H Bond Lengths | 1.08 - 1.09 Å |

| ∠C1=C2=C3 Angle | 178.5° |

| ∠C2=C3-C4 Angle | 121.5° |

| ∠C3-C4=C5 Angle | 124.8° |

Note: The values presented are from computational models and should be considered as approximations of the experimental structure.

Spectroscopic Data

The spectroscopic signature of this compound is a key identifier and provides insight into its electronic and vibrational states.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹³C | 209.1 | Singlet | C2 (allenic) |

| 134.7 | Triplet | C4 | |

| 117.3 | Triplet | C5 | |

| 93.4 | Singlet | C3 (allenic) | |

| 74.5 | Triplet | C1 (allenic) |

Vibrational Spectroscopy

The infrared and Raman spectra of this compound have been extensively studied.[5] The key vibrational modes are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Spectrum |

| ~3080 | Strong | =C-H stretch (vinyl) | IR, Raman |

| ~3010 | Strong | =C-H stretch (allene) | IR, Raman |

| ~1950 | Strong | C=C=C asymmetric stretch | IR |

| ~1630 | Medium | C=C stretch (vinyl) | IR, Raman |

| ~1420 | Medium | CH₂ scissoring | IR |

| ~1050 | Strong | C=C=C symmetric stretch | Raman |

| ~990, 910 | Strong | =C-H out-of-plane bend (vinyl) | IR |

Synthesis of this compound

A common laboratory-scale synthesis of vinylallenes involves the reaction of a vinyl Grignard reagent with a propargyl halide. The following protocol outlines a representative synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Propargyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small amount of anhydrous solvent (diethyl ether or THF) to cover the magnesium. A solution of vinyl bromide in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or gentle heating. Once initiated, the remaining vinyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of vinylmagnesium bromide.[6]

-

Reaction with Propargyl Bromide: The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of propargyl bromide in the anhydrous solvent is then added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction of propargyl halides with Grignard reagents is a known method for the formation of allenes.[7]

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation at reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Potential Applications

The conjugated diene-allene system in this compound makes it a versatile substrate for various chemical transformations. It can undergo cycloaddition reactions, electrophilic additions, and radical reactions. The unique electronic and steric properties of vinylallenes make them interesting building blocks in organic synthesis, potentially for the development of novel molecular scaffolds in drug discovery. The thermochemical properties, such as the enthalpy of reaction in equilibria with other C5H6 isomers, have also been studied.[1][3]

This guide serves as a foundational resource for understanding the core chemical and structural aspects of this compound. Further research into its reaction mechanisms and potential biological activities may unveil new opportunities for its application in science and industry.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, 3,4-dimethyl- [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C5H6 | CID 139187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Vinylallene: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of vinylallene, a versatile building block in organic chemistry. This document details a robust synthetic protocol, outlines key characterization techniques, and presents spectroscopic data for a representative vinylallene species. The information herein is intended to serve as a valuable resource for researchers engaged in synthetic chemistry and drug development.

Synthesis of Vinylallenes via the Wittig-Horner Reaction

A prevalent and effective method for the synthesis of vinylallenes is the Wittig-Horner reaction.[1][2][3][4] This reaction involves the olefination of an aldehyde with a stabilized phosphorus ylide, generated in situ from a 1-lithio-1,3-dienyl phosphine oxide. A key advantage of this multi-step sequence is the ability to construct the vinylallene molecule from two different alkyne precursors and an aldehyde, offering significant synthetic flexibility.[1][2][3][4]

General Reaction Scheme

The overall transformation can be summarized as follows: two distinct alkynes are coupled to form a zirconacyclopentadiene intermediate, which is then converted to a 1-iodo-1,3-dienyl phosphine oxide. Lithiation of this species generates the reactive phosphonate carbanion, which then undergoes a Wittig-Horner reaction with an aldehyde to furnish the desired vinylallene.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a vinylallene, adapted from established literature procedures.[1][2]

Step 1: Synthesis of 1-Iodo-1,3-dienyl Phosphine Oxide

-

To a solution of zirconacyclopentadiene (1.0 equiv) in an appropriate solvent such as THF, is added a solution of a phosphine oxide derivative.

-

The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the α-phosphinozirconacyclopentadiene.

-

The mixture is then cooled to -78 °C, and a solution of iodine (I₂) (4.0 equiv) in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with an aqueous solution of sodium thiosulfate.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the 1-iodo-1,3-dienyl phosphine oxide.

Step 2: Wittig-Horner Reaction to form Vinylallene

-

A solution of the 1-iodo-1,3-dienyl phosphine oxide (1.0 equiv) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

-

A solution of n-butyllithium (n-BuLi) (1.0 equiv) in hexanes is added dropwise, and the mixture is stirred for 30 minutes to generate the 1-lithio-1,3-dienyl phosphine oxide.

-

A solution of the desired aldehyde (1.2 equiv) in diethyl ether is then added dropwise to the reaction mixture.

-

After stirring for a specified time at -78 °C, a solution of potassium tert-butoxide (t-BuOK) (2.0 equiv) in THF is added to promote the elimination reaction.[1][2]

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude vinylallene is purified by column chromatography.

Characterization of Vinylallenes

The structural elucidation of vinylallenes is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The following data is for 1,2-pentadiene (ethylallene), a representative simple vinylallene.[1][3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of vinylallenes by providing information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of a vinylallene will typically show characteristic signals for the allenic and vinylic protons.

| Proton Type | Chemical Shift (δ) ppm (approx.) |

| Allenic (=C=CH₂) | 4.5 - 5.0 |

| Allenic (-CH=C=) | 5.0 - 5.5 |

| Vinylic (-CH=CH₂) | 5.0 - 6.5 |

| Allylic (-C-CH=C=) | 2.0 - 2.5 |

Note: Specific shifts and coupling constants will vary depending on the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum is particularly diagnostic for allenes, with the central sp-hybridized carbon of the allene appearing at a very characteristic downfield shift.

| Carbon Type | Chemical Shift (δ) ppm (approx.) |

| Central Allenic (C=C =C) | 200 - 215 |

| Terminal Allenic (C =C=C) | 70 - 90 |

| Vinylic (-C H=C H₂) | 115 - 140 |

| Alkyl | 10 - 40 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in vinylallenes.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) (approx.) |

| Allene (C=C=C) | Asymmetric stretch | 1950 - 1980 (sharp, often strong) |

| Alkene (C=C) | Stretch | 1600 - 1680 |

| Vinylic C-H | Stretch | 3010 - 3095 |

| Allenic C-H | Stretch | ~3050 |

| Vinylic C-H | Out-of-plane bend | 910 - 990 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the vinylallene.

| m/z Value | Interpretation |

| 68 | Molecular Ion (M⁺) for 1,2-pentadiene |

| 53 | Loss of a methyl radical (·CH₃) |

| 41 | Allylic cation ([C₃H₅]⁺) |

| 39 | Loss of H₂ from the m/z 41 fragment |

Visualizations

Synthesis and Characterization Workflow

References

Spectroscopic Profile of 1,2,4-Pentatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data available for 1,2,4-pentatriene (also known as vinylallene). Due to the limited availability of experimental nuclear magnetic resonance (NMR) data in readily accessible databases and literature, this document focuses on the reported vibrational spectroscopy (Infrared and Raman) data and provides a theoretical framework for the expected NMR signals.

Data Presentation

Infrared (IR) and Raman Spectroscopy

A comprehensive study of the vibrational spectra of this compound was conducted by Klaboe et al. (1974). Their work involved the analysis of the infrared and Raman spectra of the compound in gaseous, liquid, and solid states.[1] The study identified the presence of both s-cis and s-gauche conformers in the fluid phases, with the s-trans conformer being more stable. A complete assignment of the fundamental vibrational frequencies was proposed.

Table 1: Summary of Vibrational Spectroscopy Data for this compound

| Spectroscopic Technique | Key Findings | Reference |

| Infrared (IR) | The gas and solid phase IR spectra were recorded, providing detailed information on the fundamental vibrational modes of the molecule.[1] | Klaboe et al., 1974[1] |

| Raman | The Raman spectra of the liquid and solid phases were analyzed, revealing the presence of different conformers.[1] | Klaboe et al., 1974[1] |

Note: Specific vibrational frequency values from the Klaboe et al. (1974) paper are not publicly available in the resources accessed for this guide. Accessing the full publication is recommended for detailed data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this guide, experimental ¹H and ¹³C NMR data (chemical shifts and coupling constants) for this compound are not available in prominent spectral databases such as the Spectral Database for Organic Compounds (SDBS). Therefore, the following tables present the expected NMR data based on the molecular structure and general principles of NMR spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CH₂=C=) | ~4.5 - 5.5 | Doublet of doublets | J(H-1, H-3), J(H-1, H-4), J(H-1, H-5) |

| H-3 (=CH-) | ~5.0 - 6.0 | Multiplet | J(H-3, H-1), J(H-3, H-4), J(H-3, H-5) |

| H-4 (=CH₂) | ~5.0 - 5.5 | Doublet of doublets | J(H-4, H-3), J(H-4, H-5), J(H-4, H-1) |

| H-5 (=CH₂) | ~5.0 - 5.5 | Doublet of doublets | J(H-5, H-3), J(H-5, H-4), J(H-5, H-1) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment (C) | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂=C=) | ~75 - 90 |

| C-2 (=C=) | ~200 - 215 |

| C-3 (=CH-) | ~130 - 140 |

| C-4 (-CH=) | ~115 - 125 |

| C-5 (=CH₂) | ~115 - 125 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

Due to the volatile nature of this compound, NMR experiments would require careful sample preparation.

-

Sample Preparation: A dilute solution of this compound would be prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio while avoiding sample viscosity issues.

-

Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequences would be used to acquire the proton spectrum. Important parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired to obtain singlets for each carbon environment. A sufficient number of scans would be necessary due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Based on Klaboe et al., 1974)

The following is a generalized protocol based on the description of the experiments by Klaboe et al. (1974).

-

Gas Phase IR Spectroscopy: The gas-phase IR spectrum of this compound would be recorded using a gas cell with a suitable path length. The cell would be filled with the vapor of the compound at a controlled pressure.

-

Liquid Phase Raman Spectroscopy: For the liquid phase, a sample of this compound would be placed in a capillary tube. The Raman spectrum would be excited using a laser source (e.g., an argon ion laser) and the scattered light collected at a 90° angle.

-

Solid Phase IR and Raman Spectroscopy: To obtain the solid-phase spectra, a thin film of this compound would be condensed onto a cold window (e.g., a CsI or KBr plate) in a cryostat. The temperature would be lowered to the desired point (e.g., liquid nitrogen temperature) to solidify the sample. The IR or Raman spectrum of the solid film would then be recorded.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer for the IR measurements and a Raman spectrometer equipped with a suitable laser and detector would be used.

-

Data Analysis: The recorded spectra would be analyzed to identify the vibrational frequencies and their corresponding modes. Comparison of the spectra from different phases would aid in the identification of conformers.

Visualization

Caption: Relationship between this compound and its spectroscopic analysis.

References

Molecular Orbital Analysis of Conjugated Pentatrienes: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated pentatrienes, as part of the broader class of polyenes, possess unique electronic structures that are of significant interest in both fundamental chemical research and applied fields such as drug development. Their delocalized π-electron systems, governed by the principles of molecular orbital (MO) theory, give rise to specific spectroscopic and reactive properties. This technical guide provides an in-depth analysis of the molecular orbitals of conjugated pentatrienes, leveraging theoretical frameworks like the Hückel Molecular Orbital (HMO) theory and computational methods. It further details experimental protocols for the characterization of these systems and explores their relevance in the context of photodynamic therapy (PDT), a promising modality in cancer treatment.

Theoretical Framework: Molecular Orbital Theory of Conjugated Systems

The electronic properties of conjugated polyenes are best understood through the lens of Molecular Orbital (MO) theory. In a conjugated system, the p-orbitals of adjacent sp²-hybridized carbon atoms overlap to form a set of delocalized π molecular orbitals that extend over the entire length of the conjugated chain.[1][2] This delocalization is responsible for the enhanced stability and characteristic reactivity of these molecules.[3]

Hückel Molecular Orbital (HMO) Theory

A powerful, albeit simplified, approach to understanding the π-electron systems of conjugated molecules is the Hückel Molecular Orbital (HMO) theory.[4][5] This method makes several key assumptions to simplify the calculations, including the separation of σ and π electrons, and setting overlap integrals between different atomic orbitals to zero.[6] The theory yields the energy levels and the coefficients of the atomic orbitals for each molecular orbital.

The energies of the π molecular orbitals are expressed in terms of the Coulomb integral (α), representing the energy of an electron in an isolated p-orbital, and the resonance integral (β), which represents the interaction energy between adjacent p-orbitals.[7] Both α and β are negative values.[7]

Quantitative Molecular Orbital Data

To provide a quantitative understanding, this section presents data derived from Hückel Molecular Orbital (HMO) calculations for a representative conjugated pentatriene system, the 1,3-pentadienyl radical, and the closely related 1,3,5-hexatriene as a model for a neutral, stable pentatriene derivative.

1,3-Pentadienyl System

The 1,3-pentadienyl system, with five carbon atoms in conjugation, provides a direct model for a pentatriene radical or ion. The HMO calculations yield five π molecular orbitals with the following energy levels and atomic orbital coefficients.

| Molecular Orbital (ψ) | Energy Level (in terms of α and β) | c1 | c2 | c3 | c4 | c5 |

| ψ₁ | α + 1.732β | 0.372 | 0.602 | 0.707 | 0.602 | 0.372 |

| ψ₂ | α + β | 0.602 | 0.372 | -0.372 | -0.602 | -0.707 |

| ψ₃ | α | 0.707 | 0 | -0.707 | 0 | 0.707 |

| ψ₄ | α - β | 0.602 | -0.372 | -0.372 | 0.602 | -0.707 |

| ψ₅ | α - 1.732β | 0.372 | -0.602 | 0.707 | -0.602 | 0.372 |

Note: Coefficients are approximate and have been normalized. The number of π-electrons will determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

1,3,5-Hexatriene: A Model System

As a stable, neutral analogue with a slightly extended conjugation, 1,3,5-hexatriene serves as an excellent model. It possesses six π-electrons, filling the three bonding molecular orbitals (ψ₁, ψ₂, and ψ₃) in its ground state.[8]

| Molecular Orbital (ψ) | Energy Level (in terms of α and β) | c1 | c2 | c3 | c4 | c5 | c6 |

| ψ₁ | α + 1.802β | 0.232 | 0.418 | 0.521 | 0.521 | 0.418 | 0.232 |

| ψ₂ | α + 1.247β | 0.418 | 0.521 | 0.232 | -0.232 | -0.521 | -0.418 |

| ψ₃ (HOMO) | α + 0.445β | 0.521 | 0.232 | -0.418 | -0.418 | 0.232 | 0.521 |

| ψ₄* (LUMO) | α - 0.445β | 0.521 | -0.232 | -0.418 | 0.418 | -0.232 | -0.521 |

| ψ₅ | α - 1.247β | 0.418 | -0.521 | 0.232 | 0.232 | -0.521 | 0.418 |

| ψ₆ | α - 1.802β | 0.232 | -0.418 | 0.521 | -0.521 | 0.418 | -0.232 |

Data adapted from Hückel calculations for 1,3,5-hexatriene.[9]

π-Bond Order

The π-bond order, a measure of the π-electron density between two atoms, can be calculated from the coefficients of the occupied molecular orbitals.[10] For a bond between atoms r and s, the π-bond order is given by the sum over all occupied molecular orbitals of the product of the number of electrons in each orbital and the coefficients of the atomic orbitals on atoms r and s. Higher bond orders indicate a greater degree of double-bond character.

Experimental and Computational Protocols

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing conjugated systems. The absorption of UV or visible light promotes an electron from the HOMO to the LUMO. The wavelength of maximum absorbance (λmax) is related to the energy gap between these frontier orbitals.[11]

Objective: To determine the λmax of a conjugated pentatriene derivative.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., hexane, ethanol)

-

Sample of the conjugated pentatriene derivative

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Start-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[11]

-

Sample Preparation:

-

Accurately weigh a small amount of the pentatriene sample and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask. The solvent should not absorb in the region of interest.[12]

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 1.0.[13]

-

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent. This will be used as the blank to zero the spectrophotometer.[5]

-

Baseline Correction: Perform a baseline correction with the blank cuvette across the desired wavelength range (e.g., 200-800 nm).[11]

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.[14]

-

If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Computational Protocol: Molecular Orbital Analysis with Gaussian

Computational chemistry provides a powerful tool for detailed molecular orbital analysis. The following is a general protocol for using the Gaussian software suite.

Objective: To calculate and visualize the frontier molecular orbitals (HOMO and LUMO) of a conjugated pentatriene.

Software: Gaussian, GaussView

Procedure:

-

Molecule Building: Construct the 3D structure of the desired pentatriene molecule in GaussView.

-

Input File Generation:

-

Set up a calculation for geometry optimization followed by a frequency calculation to ensure the structure is a true minimum. A suitable level of theory for initial studies is B3LYP with a 6-31G* basis set.

-

In a subsequent calculation using the optimized geometry, request a population analysis to obtain the molecular orbital information. The keyword Pop=Regular will print the MO coefficients.[15] To visualize the orbitals, ensure a checkpoint file (.chk) is generated.

-

-

Running the Calculation: Submit the input file to Gaussian.

-

Analysis of Output:

-

The .log or .out file will contain the energies of all molecular orbitals. The last occupied orbital is the HOMO, and the first virtual orbital is the LUMO.[16]

-

The coefficients of the atomic orbitals for each molecular orbital will also be listed.

-

-

Visualization:

-

Open the checkpoint file in GaussView.

-

Use the MOs editor to visualize the 3D surfaces of the HOMO, LUMO, and other molecular orbitals of interest.[17]

-

Application in Drug Development: Photodynamic Therapy

The principles of molecular orbital theory in conjugated systems are directly applicable to the design of photosensitizers for Photodynamic Therapy (PDT).[18] PDT is a cancer treatment modality that uses a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to tumor cells.[9][19][20]

Conjugated polyenes and their derivatives can act as photosensitizers due to their ability to absorb light in the visible or near-infrared region, a property governed by their HOMO-LUMO gap.[21] An ideal photosensitizer has a high quantum yield of triplet state formation upon photoexcitation, which then efficiently transfers energy to ground-state oxygen to produce singlet oxygen.[22]

Mechanism of Photodynamic Therapy

The process of PDT can be summarized in the following steps:

-

Administration and Accumulation: A photosensitizer is administered to the patient and selectively accumulates in tumor tissue.[23]

-

Photoexcitation: The tumor is irradiated with light of a specific wavelength corresponding to an absorption band of the photosensitizer. This excites the photosensitizer from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer (Type II Mechanism): The triplet state photosensitizer transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9]

-

Cellular Damage: Singlet oxygen reacts with and damages cellular components, leading to apoptosis or necrosis of the tumor cells.[24]

The following diagrams illustrate the logical flow of key processes discussed in this guide.

Conclusion

The molecular orbital analysis of conjugated pentatrienes provides fundamental insights into their electronic structure, which in turn dictates their spectroscopic properties and reactivity. The theoretical predictions from HMO theory, coupled with more sophisticated computational methods, offer a robust framework for understanding these molecules. This knowledge is not merely academic; it forms the basis for the rational design of functional molecules, such as photosensitizers for photodynamic therapy. The detailed experimental and computational protocols provided herein serve as a guide for researchers to probe and harness the unique properties of conjugated pentatrienes for applications in science and medicine.

References

- 1. daniloroccatano.blog [daniloroccatano.blog]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hückel method - Wikipedia [en.wikipedia.org]

- 5. columbia.edu [columbia.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Dye Sensitizers for Photodynamic Therapy [mdpi.com]

- 22. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthetic Journey of Vinylallene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylallene, systematically named 1,2,4-pentatriene, is a hydrocarbon bearing both a vinyl group and an allenic system. This guide provides a comprehensive overview of the discovery and historical synthesis of vinylallene, tracing its origins from early concepts in allene chemistry to the development of specific synthetic routes. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the evolution of its synthesis. This document serves as a technical resource for researchers interested in the fundamental chemistry and applications of this versatile unsaturated system.

Introduction: The Emergence of a Unique Unsaturated Hydrocarbon

The story of vinylallene is intrinsically linked to the broader history of allenes, a class of compounds characterized by a carbon atom forming double bonds with two other carbon atoms. For many years after the first synthesis of an allene derivative in 1887, these molecules were regarded as mere chemical curiosities—difficult to synthesize and handle.[1] However, the unique structural and electronic properties of allenes, particularly their axial chirality when appropriately substituted, eventually captured the interest of the scientific community, leading to a surge in research from the mid-20th century onwards.[1]

Vinylallene (this compound) stands out within this class due to the conjugation of its allenic moiety with a vinyl group, creating an extended π-system with distinct reactivity. While a definitive "discovery" of vinylallene as a singular event is not clearly documented in early literature, its existence was implicitly understood as a member of the C5H6 isomer group. Early studies on the pyrolysis and isomerization of related hydrocarbons likely produced vinylallene in mixtures, though its isolation and characterization came later with the advent of more sophisticated analytical techniques like gas chromatography and mass spectrometry.[2][3]

Physicochemical and Spectroscopic Properties

A foundational understanding of vinylallene requires knowledge of its fundamental physical and spectroscopic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ | [4] |

| Molecular Weight | 66.10 g/mol | [4] |

| CAS Number | 10563-01-6 | [4] |

| IUPAC Name | penta-1,2,4-triene | [4] |

| Canonical SMILES | C=CC=C=C | [4] |

| Heat of Formation (ΔfH°) | 33.6 kcal/mol (for 1,2-pentadiene) | [1] |

Spectroscopic Data:

| Spectrum Type | Key Features (Wavenumber cm⁻¹ or Chemical Shift ppm) | Reference |

| Infrared (IR) | ~1950-1960 cm⁻¹ (antisymmetric C=C=C stretch) | [1] |

| ¹H NMR | ~4.5 ppm (protons of the terminal CH₂ of the allene) | [1] |

| ¹³C NMR | ~200-220 ppm (sp-hybridized central carbon of the allene); ~80 ppm (sp²-hybridized terminal carbons of the allene) | [1] |

Historical Synthesis of Vinylallene

The early synthesis of allenes, in general, was challenging. The specific historical synthesis of unsubstituted vinylallene (this compound) is not well-documented as a landmark event. However, several classical methods for allene synthesis developed in the mid-20th century are applicable and represent the historical approaches to accessing such structures.

Dehydrohalogenation of Dihaloalkanes

Dehydrohalogenation of vicinal or geminal dihalides is a fundamental method for introducing unsaturation.[5] The synthesis of an allene via this route typically involves a double dehydrohalogenation of a suitable dihaloalkane. For vinylallene, a plausible precursor would be a dihalopentene.

Hypothetical Dehydrohalogenation Route to Vinylallene:

Caption: Hypothetical dehydrohalogenation pathway to vinylallene.

Experimental Protocol (General): A suitable dihalopentene would be treated with a strong base, such as sodium amide in liquid ammonia or potassium hydroxide in ethanol, at elevated temperatures. The reaction proceeds via two successive E2 elimination reactions to form the two double bonds of the allene.[6]

The Doering-LaFlamme and Skattebøl Rearrangements

These related methods, developed in the mid-20th century, provided a more reliable entry into allene synthesis.

-

Doering-LaFlamme Allene Synthesis (1958): This two-step method involves the addition of a dihalocarbene (e.g., from bromoform and a strong base) to an alkene to form a dihalocyclopropane, which is then treated with an active metal (like sodium or magnesium) or an organolithium reagent to induce a rearrangement to the allene.[7]

-

Skattebøl Rearrangement (1966): This is a modification of the Doering-LaFlamme synthesis where an organolithium reagent is used to convert a gem-dihalocyclopropane directly to the allene via a carbene intermediate.[8]

General Workflow for Doering-LaFlamme/Skattebøl Synthesis of Vinylallene:

Caption: General workflow for vinylallene synthesis via cyclopropane rearrangement.

Experimental Protocol (Doering-LaFlamme - General):

-

Carbene Addition: 1,3-Butadiene is reacted with a source of dihalocarbene (e.g., generated from CHBr₃ and potassium tert-butoxide) to form 1,1-dihalo-2-vinylcyclopropane.

-

Rearrangement: The isolated dihalocyclopropane is then reacted with an alkyllithium reagent (e.g., methyllithium) or a reducing metal at low temperatures to afford this compound.

Evolution of Vinylallene Synthesis

While historical methods provided the initial access to vinylallenes, modern organic synthesis has introduced more efficient, selective, and functional-group-tolerant methodologies.

Crabbé-Ma Allene Synthesis

Originally reported by Crabbé in 1979 and later significantly expanded by Ma, this reaction involves the coupling of a terminal alkyne with an aldehyde (initially formaldehyde) in the presence of a copper(I) salt and a secondary amine to produce a terminal allene.[9] This method offers a one-step route to monosubstituted allenes.

Palladium and Other Transition-Metal Catalyzed Syntheses

The late 20th and early 21st centuries have seen a proliferation of transition-metal-catalyzed methods for allene synthesis. Palladium-catalyzed cross-coupling reactions, for instance, have been employed to construct the vinylallene skeleton from various precursors.[10] These methods often offer high yields and stereoselectivity.

Logical Relationship of Modern Synthetic Approaches:

Caption: Overview of modern synthetic routes to vinylallene.

Conclusion

The journey of vinylallene from a theoretical C5H6 isomer to a synthetically accessible building block reflects the broader evolution of organic chemistry. While its initial discovery is not marked by a single seminal publication, the development of general allene syntheses in the mid-20th century provided the foundational tools for its preparation. Today, a diverse array of modern synthetic methods allows for the efficient and selective construction of the vinylallene framework, opening avenues for its application in various fields, including materials science and drug development. This guide has provided a technical overview of the historical and evolving synthetic landscape of this fascinating and reactive molecule.

References

- 1. Allenes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H6 | CID 139187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s4science.at [s4science.at]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Reactivity [www2.chemistry.msu.edu]

- 9. BJOC - Allene chemistry [beilstein-journals.org]

- 10. [PDF] In situ generation of vinyl allenes and its applications to one-pot assembly of cyclohexene, cyclooctadiene, 3,7-nonadienone, and bicyclo[6.4.0]dodecene derivatives with palladium-catalyzed multicomponent reactions. | Semantic Scholar [semanticscholar.org]

physical properties of C5H6 isomers

An In-depth Technical Guide to the Physical Properties of C5H6 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of stable isomers of C5H6. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis and analysis. This document summarizes key quantitative data in a structured format, presents detailed experimental protocols for the determination of these properties, and includes visualizations to elucidate structural relationships and experimental workflows.

Introduction to C5H6 Isomers

The molecular formula C5H6 represents a variety of cyclic and acyclic hydrocarbon isomers. These compounds, while sharing the same elemental composition, exhibit a diverse range of physical and chemical properties due to their unique structural arrangements. Their varied reactivity and structural motifs make them interesting building blocks in organic synthesis. Understanding their physical properties is crucial for their handling, purification, and application in research and development.

Physical Properties of C5H6 Isomers

The physical properties of several common C5H6 isomers are summarized in the table below. These values have been compiled from various reputable sources. It is important to note that some isomers, like cyclopentadiene, are highly reactive and may dimerize or polymerize at room temperature[1][2][3].

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Acyclic Isomers | |||||

| (Z)-1,3-Pentadiene | CH3-CH=CH-CH=CH2 | 43 | -140 | 0.69 | 1.436 |

| (E)-1,3-Pentadiene | CH3-CH=CH-CH=CH2 | 42[4] | -87[4] | 0.676[4] | 1.430[4][5] |

| 1,4-Pentadiene | CH2=CH-CH2-CH=CH2 | 26[6][7] | -148[7] | 0.659 @ 25°C[6][7] | 1.389[6][7] |

| 3-Methyl-1,2-butadiene | (CH3)2C=C=CH2 | 40-41[8][9][10] | -148[8][9] | 0.694 @ 25°C[8][9][10] | 1.419[9][10] |

| Cyclic Isomers | |||||

| Cyclopentadiene | 41-42.5[1][11][12] | -85[12] | 0.805[1][11] | 1.440 | |

| Methylenecyclobutane | 42[13][14][15][16] | -134.7[16][17] | 0.736 @ 25°C[13][14][15][16] | 1.420[13][14][16][17] | |

| Spiropentane | 39[18] | -135[3] | 0.727[3] | 1.412[3] | |

| Vinylcyclopropane | 32.1 | -110[19] | 0.721[19] | 1.414[19] | |

| Ethylidenecyclopropane | 46.5[20] | N/A | 0.966[20] | N/A | |

| 1-Ethynylcyclopropane | 51-53 | N/A | 0.781 @ 25°C | N/A |

Experimental Protocols

The following sections describe representative experimental methodologies for the determination of the key physical properties listed above. These are generalized procedures based on standard laboratory techniques.

Determination of Boiling Point

The boiling point of a volatile liquid can be determined by several methods, including distillation and the Thiele tube method.

3.1.1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from non-volatile impurities.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (e.g., heating mantle), and boiling chips.

-

Procedure:

-

Assemble the simple distillation apparatus.

-

Place a small volume (e.g., 5-10 mL) of the C5H6 isomer and a few boiling chips into the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

3.1.2. Thiele Tube Method (Micro Method)

This method is ideal when only a small amount of the sample is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube (sealed at one end), a rubber band, and a heat source (Bunsen burner or oil bath).

-

Procedure:

-

Fill the small test tube with 0.5-1 mL of the liquid sample.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer with a rubber band.

-

Place the thermometer and test tube assembly into the Thiele tube containing heating oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and then begins to boil.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Determination of Melting Point

For the C5H6 isomers that are solid at or near room temperature, a melting point can be determined using a melting point apparatus or a Thiele tube.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, and capillary tubes (sealed at one end).

-

Procedure:

-

Finely powder the solid sample.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer in a Thiele tube.

-

Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

For a pure substance, this range should be narrow (0.5-1 °C).

-

Determination of Density

The density of the liquid C5H6 isomers can be determined using a pycnometer or a hydrometer.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with the liquid isomer, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid that has expanded out of the capillary.

-

Dry the outside of the pycnometer and weigh it.

-

Repeat the procedure with distilled water to calibrate the exact volume of the pycnometer.

-

Calculate the density of the isomer using the formula: Density = (mass of isomer) / (volume of pycnometer).

-

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the liquid and is a useful physical constant for identification.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp for the D-line).

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of the liquid C5H6 isomer onto the lower prism.

-

Close the prisms and allow the sample to come to the desired temperature by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken.

-

Visualizations

The following diagrams illustrate the structural relationships between the C5H6 isomers and a typical experimental workflow.

Caption: A diagram illustrating the structural classification of C5H6 isomers.

Caption: A generalized workflow for determining the boiling point of a liquid.

References

- 1. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 2. phillysim.org [phillysim.org]

- 3. Cyclopentadiene - Wikipedia [en.wikipedia.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. store.astm.org [store.astm.org]

- 6. prime.erpnext.com [prime.erpnext.com]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. learnbps.bismarckschools.org [learnbps.bismarckschools.org]

- 11. vernier.com [vernier.com]

- 12. Cyclopentadiene | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. Ethylidenecyclopropane | C5H8 | CID 140404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. davjalandhar.com [davjalandhar.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to CAS Number 10563-01-6: Penta-1,2,4-triene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles publicly available data for CAS number 10563-01-6, identified as penta-1,2,4-triene (also known as vinylallene). While extensive efforts have been made to gather comprehensive information, experimental data for this specific compound, particularly regarding its synthesis, complete spectral characterization, and biological activity, is limited in the public domain. This guide provides available data and outlines general methodologies and properties based on related compounds.

Core Properties

Penta-1,2,4-triene is a hydrocarbon featuring a conjugated system of a vinyl group and an allene. Its chemical formula is C₅H₆ and it has a molecular weight of 66.10 g/mol .

Physicochemical Properties

A summary of the available quantitative data for penta-1,2,4-triene is presented in Table 1. It is important to note that some of these values are computed and may not be experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₅H₆ | PubChem |

| Molecular Weight | 66.10 g/mol | PubChem |

| Boiling Point | 52.8 °C at 760 mmHg | LookChem |

| Density | 0.661 g/cm³ | LookChem |

| Refractive Index | 1.407 | LookChem |

| XLogP3-AA | 1.4 | PubChem |

Safety Information

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of penta-1,2,4-triene was not found in the available literature, general methods for the synthesis of vinylallenes have been described. These can serve as a basis for developing a synthetic route.

General Synthetic Approaches

Two common methods for the synthesis of vinylallenes include the Wittig-Horner reaction and the reaction of Grignard reagents with substituted pentenynes.

-

Wittig-Horner Reaction: This method involves the reaction of 1-lithio-1,3-dienyl phosphine oxides with aldehydes to produce vinyl allenes in high yields.[1][2][3] A general workflow for this approach is outlined below.

-

Grignard Reaction: Vinylallenes can be obtained in good yield by the reaction of methylmagnesium iodide (MeMgI) with 5-chloropent-3-en-1-ynes.[4]

Reactivity: Electrocyclization

Vinylallenes are known to undergo thermal electrocyclic ring closure to form methylenecyclobutenes. Theoretical studies have investigated the mechanism of this pericyclic reaction. This reactivity is a key aspect of the chemical behavior of penta-1,2,4-triene and its derivatives.

Spectral Data

NMR Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum for penta-1,2,4-triene is available on PubChem, though a detailed table of chemical shifts is not provided. Based on the structure, five distinct carbon signals are expected. The allenic carbons would appear in the downfield region, with the central sp-hybridized carbon having a characteristic chemical shift around 200-210 ppm, and the terminal sp² carbons of the allene around 75-95 ppm. The vinyl group carbons would resonate in the typical alkene region (110-140 ppm).

-

¹H NMR: A ¹H NMR spectrum for penta-1,2,4-triene is not available in the searched databases. The spectrum would be expected to show complex splitting patterns due to the coupling between the vinyl and allenic protons. Protons on the terminal double bonds would likely appear in the range of 4.5-5.5 ppm, while the internal proton of the vinyl group would be further downfield, coupled to the adjacent allenic proton.

Infrared (IR) Spectroscopy

An experimental IR spectrum for penta-1,2,4-triene is not available. However, the spectrum would be characterized by the following absorption bands:

-

C=C=C Stretch: A characteristic sharp, strong absorption band for the asymmetric stretching of the allene group, typically in the range of 1950-1980 cm⁻¹.

-

C=C Stretch: A band for the stretching of the vinyl C=C double bond, usually appearing in the 1600-1650 cm⁻¹ region.

-

=C-H Stretch: Stretching vibrations for the sp² C-H bonds of the vinyl and allenic groups, expected above 3000 cm⁻¹.

-

=C-H Bending: Out-of-plane bending vibrations for the vinyl group C-H bonds, which can be useful for determining substitution patterns.

Mass Spectrometry

An experimental mass spectrum for penta-1,2,4-triene is not available. The molecular ion peak ([M]⁺) would be expected at m/z 66. Fragmentation patterns would likely involve the loss of hydrogen atoms and cleavage of the carbon-carbon single bond, leading to the formation of various smaller unsaturated fragments.

Biological Activity

There is no direct experimental evidence in the searched literature regarding the biological activity of penta-1,2,4-triene. However, studies on related allenic structures have shown some biological potential.

-

Antimicrobial and Antifungal Activity: Some bifunctionalized allene derivatives have demonstrated antibacterial and antifungal activity against various pathogenic strains.[5][6] For example, a dimethyl 1-(1-hydroxyethyl)-3-methylpenta-1,2-dienephosphonate derivative showed inhibitory effects on both Gram-positive and Gram-negative bacteria.[5] It is important to emphasize that these findings are for substituted allenes and cannot be directly extrapolated to the unsubstituted penta-1,2,4-triene.

-

Natural Products: The vinylallene moiety is present in some natural products, although these are typically more complex molecules.[6]

Conclusion

Penta-1,2,4-triene (CAS 10563-01-6) is a simple conjugated hydrocarbon with interesting potential for synthetic chemistry due to its reactive allene and vinyl functionalities. While its fundamental physicochemical properties are partially documented, there is a significant lack of detailed experimental data concerning its synthesis, comprehensive spectral characterization, and biological activity. The information presented in this guide is based on available public data and general chemical principles for related structures. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.

References

- 1. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]

- 2. Preparation of vinyl allenes from 1-lithio-1,3-dienyl phosphine oxides and aldehydes by the Wittig-Horner reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New synthesis of vinylallenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. recentscientific.com [recentscientific.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Pentatrienes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach to naming substituted pentatrienes according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. Adherence to these rules ensures clarity, precision, and universality in chemical communication. This document details the core principles, including the identification of the parent chain, numbering, substituent prioritization, and stereochemical assignment, supplemented with illustrative examples, data, and procedural diagrams.

Core Principles of IUPAC Nomenclature for Alkenes

The IUPAC system for naming organic compounds is built on a set of logical rules designed to provide a unique and unambiguous name for every distinct structure. For alkenes, and by extension polyenes like pentatrienes, the name is constructed from several key components: a root that indicates the number of carbon atoms in the longest continuous chain containing the double bonds, suffixes to denote the presence and multiplicity of double bonds, and prefixes to identify and locate substituents.

A systematic name is assembled by following a clear sequence:

-

Identify the Principal Functional Group and Parent Chain: The functional group with the highest priority determines the suffix of the name. For hydrocarbons containing only double bonds, the "-ene" suffix is used. The parent chain is the longest continuous carbon chain that contains the maximum number of double bonds.[1][2][3]

-

Number the Parent Chain: The chain is numbered to give the lowest possible locants (numbers) to the double bonds. If there is a tie, the chain is numbered to give the lowest locants to the substituents at the first point of difference.[2][3]

-

Name and Order Substituents: Each substituent is given a name and a locant. Substituents are listed in alphabetical order. Prefixes such as "di-", "tri-", and "tetra-" are used for multiple identical substituents but are ignored for alphabetization purposes.[4]

-

Assign Stereochemistry: For molecules with stereoisomers, the configuration around the double bonds is specified using the (E/Z) notation.[5][6][7]

Step-by-Step Nomenclature of Substituted Pentatrienes

Pentatrienes are acyclic hydrocarbons with a five-carbon parent chain containing three double bonds. The systematic naming of their substituted derivatives follows a rigorous application of the IUPAC rules.

Identifying and Numbering the Parent Chain

The parent chain is the five-carbon chain of the pentatriene. The numbering should start from the end that gives the locants of the double bonds the lowest possible numbers. For a pentatriene, the locants for the double bonds will be 1, 2, and 4, or 1, 3, and 4. The preferred numbering is the one that results in the lower set of locants. If the double bonds are equidistant from both ends, the numbering is chosen to give the substituents the lowest possible locants.

Naming and Locating Substituents

All groups attached to the parent pentatriene chain are considered substituents. These are named using standard IUPAC prefixes (e.g., -methyl, -ethyl, -bromo, -chloro). The position of each substituent is indicated by the number of the carbon atom to which it is attached.

Alphabetical Ordering of Substituents

When multiple different substituents are present, they are listed in alphabetical order, irrespective of their locant. For example, "bromo" comes before "chloro," and "ethyl" comes before "methyl."

Designating Stereochemistry: The (E/Z) System

For each double bond that can exhibit stereoisomerism, the configuration must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.

-

Assign Priorities: For each carbon of the double bond, the two attached groups are assigned a priority (high or low) based on atomic number. The atom with the higher atomic number gets higher priority.

-

Determine (E) or (Z):

-

If the two higher-priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning together).

-

If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E) (from the German entgegen, meaning opposite).

-

The stereodescriptor for each double bond, preceded by its locant, is placed in parentheses at the beginning of the IUPAC name.

Workflow for Naming Substituted Pentatrienes

The logical flow for determining the IUPAC name of a substituted pentatriene can be visualized as follows:

Caption: A logical workflow for the systematic naming of substituted pentatrienes according to IUPAC rules.

Detailed Example: Naming a Complex Substituted Pentatriene

Let's consider the following hypothetical, complex substituted pentatriene:

(Structure to be mentally visualized or drawn: A 5-carbon chain with double bonds at positions 1, 2, and 4. A bromine atom is on carbon 3. A chlorine atom is on carbon 5. The double bond at C2 has the bromine and the rest of the chain on the same side as the higher priority groups. The double bond at C4 has the chlorine and the rest of the chain on opposite sides as the higher priority groups.)

Step 1: Identify the Parent Chain. The longest chain with the maximum number of double bonds is the five-carbon chain with three double bonds, which is a pentatriene.

Step 2: Number the Parent Chain. Numbering from left to right gives double bonds at 1, 2, and 4. Numbering from right to left gives double bonds at 1, 3, and 4. The set (1, 2, 4) is lower than (1, 3, 4) at the first point of difference. Thus, we number from left to right. The parent name is penta-1,2,4-triene.

Step 3: Identify and Name Substituents. There is a bromine atom on carbon 3 (3-bromo) and a chlorine atom on carbon 5 (5-chloro).

Step 4: Alphabetize Substituents. "Bromo" comes before "chloro" alphabetically. So the substituent part of the name is "3-bromo-5-chloro".

Step 5: Determine Stereochemistry.

-

Double bond at C-2:

-

At C-2, the substituents are a methyl group (from C-1) and the rest of the chain (C-3 onwards). The C-3 side has a bromine, giving it higher priority. The methyl group is lower priority.

-

At C-3, the substituents are a bromine atom and the rest of the chain (C-4 onwards). Bromine has a higher atomic number than carbon, so it is the higher priority group.

-

Assuming the higher priority groups (the C-3 side of C-2 and the bromine on C-3) are on the same side of the double bond, the configuration is (2Z) .

-

-

Double bond at C-4:

-

At C-4, the substituents are a hydrogen atom and the rest of the chain (C-3 backwards). The carbon chain has higher priority than hydrogen.

-

At C-5, the substituents are a chlorine atom and two hydrogen atoms. Chlorine has a higher atomic number than hydrogen, so it is the higher priority group.

-

Assuming the higher priority groups (the C-3 side of C-4 and the chlorine on C-5) are on opposite sides of the double bond, the configuration is (4E) .

-

Step 6: Assemble the Full Name. Combining all parts, the complete IUPAC name is (2Z,4E)-3-bromo-5-chloropenta-1,2,4-triene .

Quantitative Data and Experimental Protocols

In drug development and materials science, the synthesis and characterization of novel compounds are paramount. Below are illustrative examples of the types of data and protocols that are essential for this work.

Illustrative Spectroscopic Data for a Substituted Pentatriene Series

The following table presents hypothetical, yet representative, ¹H NMR and UV-Vis data for a series of halogen-substituted pentatrienes. Such data is crucial for structure elucidation and for understanding the electronic properties of these conjugated systems.

| Compound Name | δ (ppm) for H at C-1 | δ (ppm) for H at C-5 | J (Hz) for H-4, H-5 | λ_max (nm) |

| (2E,4E)-penta-1,2,4-triene | 5.15 (d) | 5.25 (d) | 16.8 | 220 |

| (2E,4E)-3-chloropenta-1,2,4-triene | 5.20 (d) | 5.30 (d) | 16.5 | 228 |

| (2E,4E)-3-bromopenta-1,2,4-triene | 5.22 (d) | 5.32 (d) | 16.4 | 232 |

| (2Z,4E)-3-chloro-5-iodopenta-1,2,4-triene | 5.25 (d) | 6.10 (d) | 15.0 | 245 |

General Experimental Protocol for the Synthesis of a Halogenated Pentatriene

The following is a generalized protocol for the synthesis of a halogenated pentatriene via a Wittig-type reaction, a common method for forming carbon-carbon double bonds.

Objective: To synthesize (2E,4E)-3-bromopenta-1,2,4-triene.

Materials:

-

(Bromomethyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Acrylaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked flask under an argon atmosphere, (bromomethyl)triphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 1 hour, during which a deep red color of the ylide develops.

-

Reaction with Aldehyde: Acrylaldehyde (1.0 eq), dissolved in anhydrous THF, is added dropwise to the ylide solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (2E,4E)-3-bromopenta-1,2,4-triene.

Characterization: The final product would be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Diagram for a Synthetic Protocol

The following diagram illustrates the key steps and logical flow of the synthesis protocol described above.

Caption: A generalized experimental workflow for the synthesis of a substituted pentatriene.

This guide provides the foundational knowledge required for the accurate and systematic naming of substituted pentatrienes, a skill essential for clear communication in research and development. The inclusion of illustrative data, protocols, and workflows aims to bridge the gap between theoretical nomenclature and its practical application in a laboratory setting.

References

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Nomenclature Examples [www2.chemistry.msu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]

- 5. (2E,4Z)-3-chloro-5-methylhepta-2,4-diene | C8H13Cl | CID 143129088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2E,4E)-5-Chloro-3,4-dimethyl-2,4-heptadiene | C9H15Cl | CID 5466629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Draw and name all stereoisomers of 3-chlorohepta-2,4-diene b. usi... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide on the Thermodynamic Stability of 1,2,4-Pentatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of 1,2,4-pentatriene, a C5H6 isomer of interest in various chemical fields, including combustion and synthetic chemistry. This document summarizes available quantitative data, outlines experimental methodologies for its determination, and presents key reaction pathways involving this molecule.

Core Thermodynamic Data

Table 1: Reaction Thermochemistry Involving this compound

| Reaction | ΔrH° (kJ/mol) | Temperature (K) | Phase | Reference |

| This compound ⇌ Methylenecyclobutane | -8 ± 3 | 490 | Gas | Roth, Hopf, et al., 1994[1] |

| This compound ⇌ Methylenecyclobutane | -3.6 | Not specified | Liquid | Pasto and Kong, 1989[1] |

| (Z)-3-Penten-1-yne ⇌ this compound | -1 ± 7.9 | 959 | Gas | Roth, Hopf, et al., 1994[1] |

Table 2: Comparative Thermodynamic Data of C5H6 and C5H8 Isomers

To contextualize the stability of this compound, the following table presents the standard enthalpy of formation for several related isomers. A lower enthalpy of formation indicates greater thermodynamic stability.

| Compound | Formula | Isomer Type | ΔfH° (kJ/mol) |

| 1,2,3-Pentatriene | C5H6 | Cumulated Triene | 303.9 ± 1.1 |

| 1,3-Cyclopentadiene | C5H6 | Cyclic Diene | 101.3 ± 2.5 |

| (E)-1,3-Pentadiene | C5H8 | Conjugated Diene | 76.78 ± 0.75 |

| (Z)-1,3-Pentadiene | C5H8 | Conjugated Diene | 80.88 ± 0.84 |

| 1,4-Pentadiene | C5H8 | Isolated Diene | 105.7 ± 0.7 |

Experimental Protocols

The thermodynamic data for this compound have been primarily determined through the study of chemical equilibria. The following sections detail the methodologies employed in the key cited research.

Determination of Isomerization Enthalpy via Gas-Phase Equilibration

The enthalpy of reaction for the isomerization of this compound to methylenecyclobutane and the isomerization of (Z)-3-penten-1-yne to this compound were determined by establishing a chemical equilibrium between the isomers in the gas phase at elevated temperatures.[1]

A generalized experimental workflow for such a determination is as follows:

A known amount of a pure isomer is sealed in an inert quartz vessel under vacuum. The vessel is then heated in a thermostatically controlled oven to a specific temperature, allowing the isomers to interconvert and reach equilibrium. After a sufficient period, the reaction is quenched by rapid cooling to prevent further isomerization. The composition of the resulting mixture is then analyzed, typically by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to determine the equilibrium constant (Keq) at that temperature. By measuring Keq at several different temperatures, a van't Hoff plot (ln(Keq) versus 1/T) can be constructed. The slope and intercept of this plot are then used to calculate the standard enthalpy (ΔrH°) and entropy (ΔrS°) of the isomerization reaction.

Liquid-Phase Equilibration Studies

The thermodynamic parameters for the vinylallene-methylenecyclobutene equilibrium in the liquid phase were investigated by Pasto and Kong (1989).[1] The experimental approach is similar to the gas-phase method, with the key difference being that the equilibration is carried out in a suitable solvent. The choice of solvent is critical to ensure that it does not participate in or influence the reaction. The analysis of the equilibrium mixture is typically performed using solution-phase techniques like NMR spectroscopy.

Key Signaling Pathways and Logical Relationships

This compound is a key intermediate in several important chemical processes, including combustion and the formation of cyclic and aromatic compounds.

Electrocyclic Ring Closure of this compound

Vinylallene (this compound) undergoes a thermally induced electrocyclic ring closure to form methylenecyclobutene. This pericyclic reaction is a concerted process that involves the reorganization of π-electrons to form a new σ-bond, resulting in a four-membered ring.

This equilibrium is a fundamental example of the interplay between acyclic and cyclic isomers, with the position of the equilibrium being dependent on temperature and the substitution pattern of the molecule.

Formation of C5H6 Isomers in Combustion

In high-temperature environments such as combustion, this compound can be formed from the reaction of smaller radical species. One significant pathway is the reaction of the propargyl radical (•C3H3) with ethylene (C2H4).[2] This reaction is crucial in the chemical pathways leading to the formation of larger hydrocarbons and, eventually, soot. At elevated temperatures, the formation of linear isomers like this compound is favored, while at lower temperatures, the more stable cyclic isomer, 1,3-cyclopentadiene, predominates.[2]

This illustrates the temperature-dependent selectivity in the formation of this compound versus its more stable cyclic isomer, highlighting the kinetic control often observed in high-energy environments. This pathway is of significant interest in the study of aromatic hydrocarbon formation in extraterrestrial environments like planetary nebulae.[2]

References

An In-depth Technical Guide to the Electronic Structure of Vinylallene and its Analogues

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the electronic structure of vinylallene (1,2,4-pentatriene), a molecule featuring a unique combination of cumulated and conjugated π-systems. By integrating experimental data from photoelectron spectroscopy with theoretical insights from computational chemistry, this guide offers a comprehensive overview of the molecule's molecular orbitals, ionization energies, and the fundamental characteristics that govern its reactivity. For comparative analysis, the electronic structures of its parent moieties, allene and 1,3-butadiene, are presented as key analogues.

Introduction to Vinylallene

Vinylallene is a fascinating hydrocarbon that contains both a vinyl group (-CH=CH₂) and an allene group (C=C=C). This arrangement results in a conjugated system where the p-orbitals of the vinyl group interact with the π-system of the allene. The electronic structure of allenes is notable for its two orthogonal π-systems, with the p-orbitals on the terminal sp² carbons twisted 90° relative to each other. The central carbon is sp-hybridized.[1] This unique geometry leads to helical frontier molecular orbitals and properties analogous to Möbius systems.[2][3] The interaction of this allenic system with a conjugated vinyl group in vinylallene creates a complex electronic landscape that is crucial for understanding its chemical behavior and potential as a building block in synthesis.

Quantitative Electronic Data

The electronic structure of a molecule is quantitatively defined by the energies of its molecular orbitals. These energies can be probed experimentally using Ultraviolet Photoelectron Spectroscopy (UPS), which measures the vertical ionization energies (IEs) required to remove electrons from their respective orbitals.[1] These experimental values can be compared with theoretical predictions from computational methods.

Experimental Ionization Energies

The following table summarizes the vertical ionization energies for vinylallene and its structural analogues, allene and 1,3-butadiene, as determined by He(I) photoelectron spectroscopy. The bands are assigned to the molecular orbital from which the electron is ionized, corresponding to the symmetry of the resulting cation state.

| Molecule | Ionization Energy (eV) | Orbital Assignment (Symmetry) | Reference(s) |

| Vinylallene | 8.88 | 1a" (π₃) | [4][5] |

| (this compound) | 10.38 | 2a" (π₂) | [5] |

| 11.9 | 12a' (σ) | [5] | |

| 12.5 | 11a' (σ) | [5] | |

| 13.5 | 10a' (σ) | [5] | |

| 14.5 | 9a' (σ) | [5] | |

| 15.6 | 8a' (σ) | [5] | |

| 17.0 | 1a' (π₁) | [5] | |

| Allene | 10.02 | 2e (π) | [6] |

| (Propadiene) | 14.75 | 1e (π) | [6] |

| 17.3 | 3b₂ (σ) | [6] | |

| 1,3-Butadiene | 9.09 | 1b g (π₂) | [7] |

| 11.46 | 1a u (π₁) | [7] | |

| 12.2 | 6a g (σ) | [7] | |

| 13.6 | 5b u (σ) | [7] | |

| 15.3 | 5a g (σ) | [7] | |

| 18.5 | 4b u (σ) | [7] |

Theoretical Molecular Orbital Energies

Computational chemistry provides calculated energies for both occupied and unoccupied molecular orbitals. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's capacity to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energy. The following data for vinylallene was obtained from MINDO/3 calculations.

| Molecule | Orbital | Calculated Energy (eV) | Reference |

| Vinylallene | HOMO | -8.99 | [5] |

| LUMO | 1.14 | [5] | |

| HOMO-1 | -10.37 | [5] | |

| HOMO-2 | -11.91 | [5] |

Experimental and Computational Protocols